Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-nitro-2-propionamidothiophene-3-carboxylate can be determined using various spectroscopic techniques. For instance, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to identify the proton ratio and the splitting pattern, which can provide information about the molecular structure .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Studies have highlighted the synthesis and applications of similar ethyl nitro-thiophene carboxylates, demonstrating their utility in organic synthesis and the development of novel compounds with potential biological activities. For example, the β-nitro-substituted ethyl carboxylates have been identified as a new class of cytotoxic agents, showcasing significant cytotoxicity especially against the human ovarian cancer cell line A2780, thus indicating their potential as cancer therapeutic agents (Csuk et al., 2014). Furthermore, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates highlights a methodology that could be adapted for the synthesis of related thiophene derivatives (Khajuria et al., 2013).
Medicinal Chemistry and Biological Activities
The chemical framework of thiophene and its derivatives has been explored for various biological activities. For instance, a modified Fischer indole synthesis approach was used for the efficient synthesis of ethyl-4-nitro/5-nitro/6-nitro and 7-nitroindole-2-carboxylates, leading to the discovery of compounds with anti-inflammatory activity (Narayana et al., 2005). This suggests that ethyl nitro-thiophene carboxylates could be explored for similar biological applications.
Material Science and Corrosion Inhibition
In the field of material science, derivatives of thiophene have been studied as corrosion inhibitors, demonstrating the versatility of thiophene compounds in industrial applications. For example, novel pyranpyrazole derivatives were investigated for their corrosion inhibition properties on mild steel, showing high efficiency and potential for industrial applications (Dohare et al., 2017). Although not directly related to ethyl 5-nitro-2-propionamidothiophene-3-carboxylate, this research indicates the potential of thiophene derivatives in corrosion inhibition.
Properties
IUPAC Name |
ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-3-7(13)11-9-6(10(14)17-4-2)5-8(18-9)12(15)16/h5H,3-4H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFAYFEDBTVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(S1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330574 |
Source
|
Record name | ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477490-66-7 |
Source
|
Record name | ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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